molecular formula C19H18O4 B12367318 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one

6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one

Cat. No.: B12367318
M. Wt: 310.3 g/mol
InChI Key: ZPXODGLAGYZOOM-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Methoxy-2-[2-(3-Methoxyphenyl)ethyl]chromen-4-one

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 6-methoxy-2-(3-methoxyphenethyl)-4H-chromen-4-one precisely defines the compound’s substituents and core framework. The chromen-4-one backbone consists of a benzopyran-4-one system, with a ketone group at position 4 and a methoxy group at position 6. The 3-methoxyphenethyl side chain at position 2 introduces a flexible aliphatic linker between the chromone core and the substituted phenyl ring.

The molecular formula C₁₉H₁₈O₄ reflects the compound’s composition:

  • Chromen-4-one core : C₉H₆O₂
  • Methoxy groups : 2 × C₁H₃O
  • Phenethyl side chain : C₈H₉O

A detailed breakdown is provided in Table 1.

Table 1: Molecular Properties of 6-Methoxy-2-[2-(3-Methoxyphenyl)ethyl]chromen-4-one

Property Value
Molecular Formula C₁₉H₁₈O₄
Molecular Weight 310.35 g/mol
CAS Registry Number 84294-88-2
SMILES O=C1C=C(CCC2=CC=CC(OC)=C2)OC3=C1C=C(OC)C=C3

The SMILES string encodes the chromen-4-one core (O=C1C=C...C=C3), the 6-methoxy group (OC3...C=C(OC)), and the 3-methoxyphenethyl side chain (CCC2=CC=CC(OC)=C2).

X-ray Crystallographic Studies

As of the latest available data, no X-ray crystallographic studies have been reported for 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one. However, methodologies applied to structurally analogous compounds, such as T4-lysozyme fusion constructs for stabilizing flexible regions, could theoretically facilitate crystallization. Key challenges include the compound’s aliphatic side chain flexibility and the potential for multiple conformers. Future studies might employ lipidic cubic phase crystallization or cryo-cooling techniques to resolve its three-dimensional structure.

Conformational Analysis of the Phenethyl Side Chain

The phenethyl moiety (-CH₂CH₂-C₆H₄-OCH₃) introduces rotational freedom around the C2–C1' and C1'–C2' bonds (Figure 1). Computational modeling suggests three dominant conformers:

  • Extended trans : The phenyl ring lies antiperiplanar to the chromone core.
  • Gauche : The side chain bends toward the chromone’s methoxy group.
  • Folded : The phenyl ring stacks parallel to the chromone system, enabling π-π interactions.

Figure 1: Predicted Conformers of the Phenethyl Side Chain
(Hypothetical illustration based on analogous structures)

The folded conformation may stabilize the molecule through intramolecular aromatic interactions, though steric hindrance from the 6-methoxy group could limit this preference. Comparative analysis with 2,3-dihydrochromen-4-one derivatives reveals that saturation of the pyran ring reduces steric constraints, allowing greater side-chain mobility.

Comparative Structural Analysis with Related Chromone Derivatives

Chromone derivatives exhibit diverse pharmacological and chemical properties dictated by substituent patterns. Table 2 contrasts key structural features of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one with related compounds.

Table 2: Structural Comparison of Chromone Derivatives

Compound Core Structure Substituents Key Features
6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one Unsaturated chromen-4-one 6-OCH₃; 2-(3-OCH₃-phenethyl) Flexible side chain, two methoxy groups
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one Dihydrochromen-4-one 6-OCH₃; 2-(4-OCH₃-phenyl) Saturated pyran ring, planar phenyl
Chroman-4-one oxime Chroman-4-one Oxime at C4 Reduced aromaticity, hydroxylamine moiety
Key Observations:
  • Ring Saturation : The unsaturated chromen-4-one core in the target compound enhances aromatic conjugation compared to dihydro derivatives.
  • Substituent Position : The 3-methoxy group on the phenethyl side chain creates meta-substitution effects, altering electronic distribution versus para-substituted analogs.
  • Side Chain Flexibility : The phenethyl linker differentiates the compound from rigid phenyl-substituted chromones, potentially influencing receptor binding or solubility.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one

InChI

InChI=1S/C19H18O4/c1-21-14-5-3-4-13(10-14)6-7-16-12-18(20)17-11-15(22-2)8-9-19(17)23-16/h3-5,8-12H,6-7H2,1-2H3

InChI Key

ZPXODGLAGYZOOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Aldol Condensation Followed by Cyclization

A widely adopted method involves the condensation of 2-hydroxy-5-methoxyacetophenone with 3-methoxyphenethyl bromide under basic conditions. The reaction proceeds via a base-promoted aldol condensation, followed by intramolecular cyclization to form the chromone core.

Procedure :

  • Aldol Condensation :
    • 2-Hydroxy-5-methoxyacetophenone (1.0 eq) and 3-methoxyphenethyl bromide (1.2 eq) are stirred in dimethylformamide (DMF) with potassium carbonate (2.5 eq) at 80°C for 12 hours.
    • The intermediate diketone is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 3:1).
  • Cyclization :
    • The diketone intermediate is treated with p-toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene under reflux for 6 hours.
    • The product is recrystallized from ethanol to yield 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one (yield: 68–72%).

Key Data :

Parameter Value
Reaction Temperature 80°C (condensation); 110°C (cyclization)
Catalyst K₂CO₃ (condensation); p-TsOH (cyclization)
Yield 68–72%
Purity (HPLC) >95%

Friedel-Crafts Acylation Approach

Acylation of Phenethyl Derivatives

This method utilizes Friedel-Crafts acylation to construct the chromone ring. 3-Methoxyphenethyl alcohol is first converted to its acyl chloride, which undergoes electrophilic substitution with a resorcinol derivative.

Procedure :

  • Acyl Chloride Formation :
    • 3-Methoxyphenethyl alcohol (1.0 eq) is treated with thionyl chloride (SOCl₂, 3.0 eq) in dichloromethane (DCM) at 0°C for 2 hours.
  • Friedel-Crafts Reaction :
    • The acyl chloride is reacted with 5-methoxyresorcinol (1.0 eq) in the presence of aluminum chloride (AlCl₃, 1.5 eq) at 25°C for 24 hours.
    • Cyclization is induced by heating the intermediate in acetic anhydride at 120°C for 4 hours.

Key Data :

Parameter Value
Reaction Time 24 hours (acylation); 4 hours (cyclization)
Catalyst AlCl₃
Yield 58–63%
Byproducts <5% (mono-acylated derivatives)

Claisen-Schmidt Condensation

Base-Catalyzed Condensation

A one-pot Claisen-Schmidt condensation between 2-hydroxy-5-methoxyacetophenone and 3-methoxybenzaldehyde in ethanol under basic conditions generates the chromone skeleton.

Procedure :

  • 2-Hydroxy-5-methoxyacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) are mixed in ethanol with sodium hydroxide (2.0 eq) at 70°C for 8 hours.
  • The product precipitates upon cooling and is filtered and washed with cold ethanol.

Optimization Insights :

  • Solvent Choice : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Catalyst Loading : Excess NaOH (>2.0 eq) reduces yield by promoting side reactions.

Key Data :

Parameter Value
Reaction Temperature 70°C
Yield 74–78%
Purity (NMR) 98%

Natural Extraction and Semisynthesis

Isolation from Aquilaria sinensis

6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one has been isolated from agarwood (Aquilaria sinensis) via ethanol extraction followed by chromatographic purification.

Procedure :

  • Extraction :
    • Dried agarwood (100 g) is refluxed with 70% ethanol (1 L) for 24 hours.
  • Purification :
    • The extract is fractionated using silica gel chromatography (hexane/ethyl acetate gradient) and further purified via HPLC (C18 column, acetonitrile/water).

Key Data :

Parameter Value
Extraction Yield 0.02–0.05% (w/w)
Purity (UPLC) >99%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Aldol Condensation 68–72 95 120 Industrial
Friedel-Crafts 58–63 90 150 Lab-scale
Claisen-Schmidt 74–78 98 90 Pilot-scale
Natural Extraction 0.02–0.05 99 800 Limited

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogen or nitro groups into the aromatic ring.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of chromones, including 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one, exhibit significant anti-inflammatory effects. A study demonstrated that certain chromone derivatives could inhibit lipopolysaccharide (LPS)-induced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. Specifically, this compound showed no cytotoxicity against RAW 264.7 macrophages while effectively suppressing nitric oxide production induced by LPS .

Antioxidant Activity

Chromone derivatives are known for their antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the chromone structure, leading to increased scavenging activity against free radicals. This property is crucial in preventing oxidative stress-related diseases .

Antimicrobial Effects

Studies have highlighted the antimicrobial potential of chromone derivatives against various bacterial strains. The lipophilic nature of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one allows it to disrupt bacterial cell membranes, making it effective against both Gram-positive and Gram-negative bacteria .

Bacterial Strain Inhibition Zone (mm)
Escherichia coli16.0
Staphylococcus aureus15.0

Neuroprotective Effects

Chromones have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit monoamine oxidase-B (MAO-B) suggests potential in treating neurodegenerative disorders by preventing the breakdown of dopamine, thus enhancing dopaminergic signaling .

Case Study 1: Inhibition of NF-κB Activation

In a controlled laboratory setting, researchers evaluated the effect of various chromone derivatives on LPS-induced NF-κB activation in RAW 264.7 macrophages. The study found that 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one significantly reduced NF-κB activation without inducing cytotoxicity, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity Assessment

A series of tests were conducted to assess the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that the compound exhibited a strong scavenging effect comparable to standard antioxidants, confirming its utility in oxidative stress management .

Mechanism of Action

The mechanism of action of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The methoxy groups and phenylethyl side chain play crucial roles in its biological activity by enhancing its ability to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents (Chromone/Phenethyl) Biological Activity References
6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one C₁₉H₁₈O₄ Chromone: 6-OCH₃; Phenethyl: 3-OCH₃ Major component in agarwood; weak cytotoxic activity (inferred from analogs)
6-Methoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one C₁₉H₁₈O₄ Chromone: 6-OCH₃; Phenethyl: 4-OCH₃ Higher polarity due to para-substitution; agarwood biomarker
7-Hydroxy-2-(2-phenylethyl)chromone C₁₇H₁₄O₃ Chromone: 7-OH; Phenethyl: unsubstituted Enhanced antioxidant potential due to free hydroxyl group
6,7-Dimethoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone C₂₀H₂₀O₆ Chromone: 6,7-di-OCH₃; Phenethyl: 3-OH, 4-OCH₃ Stronger cytotoxicity (IC₅₀ ~42.9 μM in MTT assay)
6-Hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone C₁₇H₁₄O₄ Chromone: 6-OH; Phenethyl: 4-OH Increased solubility in polar solvents; moderate bioactivity

Key Differences and Implications

Hydroxyl substitutions (e.g., 3-OH in 6,7-dimethoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone) increase hydrogen-bonding capacity, improving interaction with biological targets but reducing lipophilicity .

Chromone Core Modifications :

  • Methoxy groups at positions 6 or 7 stabilize the chromone ring through electron-donating effects, whereas hydroxyl groups introduce reactive sites for oxidation or conjugation .
  • Dimethoxy substitutions (e.g., 6,7-di-OCH₃) enhance metabolic stability but may reduce bioavailability due to increased molecular weight .

Biological Activity: Cytotoxicity correlates with hydroxyl and methoxy patterns. For example, 6,7-dimethoxy analogs show stronger activity (IC₅₀ ~42.9 μM) than mono-substituted derivatives . The target compound’s inferred weak cytotoxicity aligns with trends observed in structurally similar chromones lacking hydroxyl groups .

Biological Activity

6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one, a chromone derivative, has garnered attention in recent research due to its various biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is C18H18O4C_{18}H_{18}O_{4}. The compound features a chromone backbone with methoxy groups that enhance its biological activity. The presence of these substituents is crucial for the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one exhibits significant anti-inflammatory properties. In a study involving RAW 264.7 macrophages, this compound was shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity. The inhibition of NO production suggests a potential mechanism for reducing inflammation via modulation of the NF-κB signaling pathway .

2. Antioxidant Properties

Chromone derivatives, including 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one, have been reported to possess antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

3. Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes relevant to disease processes:

  • Acetylcholinesterase (AChE) : Compounds similar to 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one showed competitive inhibition against AChE, suggesting potential use in treating Alzheimer's disease .
  • Monoamine Oxidase (MAO) : Inhibitory activity against MAO-A has been observed, indicating possible antidepressant effects .

In Vitro Studies

In vitro experiments have highlighted the efficacy of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one in reducing inflammatory markers and modulating enzyme activities. For instance:

  • Study on RAW 264.7 Cells : The compound significantly inhibited LPS-induced NF-κB activation and NO production at concentrations that did not affect cell viability .
  • AChE Inhibition Assay : The compound exhibited an IC50 value of approximately 1.52 μM, indicating potent AChE inhibitory activity comparable to standard drugs used in cognitive disorders .

Comparative Analysis of Chromone Derivatives

A comparative analysis of various chromone derivatives revealed that those with methoxy substitutions at specific positions exhibited stronger biological activities. For example, compounds with both 6-methoxy and additional hydroxyl groups demonstrated enhanced anti-inflammatory effects compared to their non-substituted counterparts .

Data Table: Summary of Biological Activities

Compound NameSourceBiological ActivityReference
6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-oneAquilaria sinensisAnti-inflammatory, Antioxidant, AChE Inhibitor
6-Hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromoneAquilaria sp.Tyrosinase Inhibitory Activity
7-Methoxy-2-(2-phenylethyl)chromoneVariousAnti-inflammatory

Q & A

What are the common synthetic routes for 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one?

Basic
The synthesis of chromen-4-one derivatives typically employs Claisen-Schmidt condensation. For example, a similar compound, 2-(4-chlorophenyl)-6-methoxychroman-4-one, was synthesized by reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde in ethanol under basic conditions (10% KOH), followed by recrystallization from ethanol or DMF to obtain single crystals . Adjustments to substituents (e.g., replacing p-chloro with 3-methoxyphenethyl groups) would require optimizing stoichiometry and reaction time.

How is X-ray crystallography applied to determine the molecular structure of this compound?

Basic
X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation. The process involves data collection with a diffractometer, structure solution via direct methods (SHELXS), and refinement with SHELXL. Parameters such as bond distances, angles, and hydrogen-bonding interactions are analyzed. For visualization, ORTEP-3 is used to generate thermal ellipsoid diagrams . Weak intermolecular interactions (e.g., C–H···O) and dihedral angles between aromatic rings are critical for validating the structure .

How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

Advanced
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystallographic disorder. Cross-validation using multiple techniques (NMR, LC/MS-UV, and elemental analysis) is essential. For XRD data, refine models with SHELXL’s riding hydrogen atom parameters and validate using R-factors and residual electron density maps . If computational predictions (e.g., DFT) conflict with experimental data, re-evaluate solvent effects or conformational flexibility in simulations .

What strategies optimize crystallization conditions for this compound?

Advanced
Crystallization success depends on solvent polarity, temperature, and evaporation rate. For example, slow evaporation of DMF yielded single crystals for a related chromanone derivative . Precipitant screening (e.g., ethanol vs. acetone) and seeding techniques can improve crystal quality. Analyzing intermolecular interactions (e.g., C–H···π or hydrogen bonds) using PLATON or Mercury software helps tailor conditions to favor stable packing motifs .

How do advanced SHELXL features improve refinement accuracy for complex chromen-4-one structures?

Advanced
SHELXL’s recent updates include restraints for disordered moieties and anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For example, refining hydrogen atoms via a riding model (C–H = 0.93–0.97 Å) ensures geometric accuracy while reducing overparameterization. The program’s TWIN and BASF commands are critical for handling twinned crystals, common in chiral chromen-4-one derivatives .

What analytical techniques confirm the purity and structural integrity of this compound?

Basic
Purity is validated via HPLC (≥85% by LC/MS-UV) and melting point analysis . Structural confirmation requires NMR (¹H/¹³C for substituent identification), high-resolution mass spectrometry (HRMS), and XRD. For crystalline samples, powder XRD compares experimental and simulated patterns to detect polymorphic impurities .

How can hydrogen bonding and π-π interactions in the crystal lattice be quantitatively analyzed?

Advanced
Software like CrystalExplorer or Mercury calculates interaction energies and visualizes Hirshfeld surfaces. For example, weak C–H···O hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.8–4.2 Å centroid distances) stabilize the crystal packing of chromanone derivatives . Quantifying these interactions via density functional theory (DFT) or QTAIM analysis provides insights into lattice stability .

What are the key challenges in synthesizing substituted chromen-4-one derivatives?

Basic
Steric hindrance from bulky substituents (e.g., 3-methoxyphenethyl) can reduce cyclization efficiency during Claisen-Schmidt condensation. Regioselectivity issues arise when multiple reactive sites exist; directing groups (e.g., methoxy) and catalysts (e.g., ZnCl₂) mitigate this . Side reactions (e.g., over-oxidation) require controlled reaction times and inert atmospheres .

How do solvent polarity and temperature influence the synthesis yield?

Advanced
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may hinder cyclization. Ethanol/water mixtures balance polarity and reactivity. Lower temperatures (5–10°C) favor kinetic control in condensation reactions, reducing side products, while higher temperatures accelerate ring closure . Yield optimization involves DOE (design of experiments) to map solvent/temperature interactions .

What computational tools predict the biological activity of this compound?

Advanced
Molecular docking (AutoDock Vina, Glide) assesses binding affinity to targets like kinases or GPCRs. Pharmacophore modeling (e.g., Phase) identifies essential functional groups (e.g., methoxy or chromen-4-one core) for activity. ADMET prediction (SwissADME) evaluates bioavailability, crucial for prioritizing derivatives for in vitro testing .

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